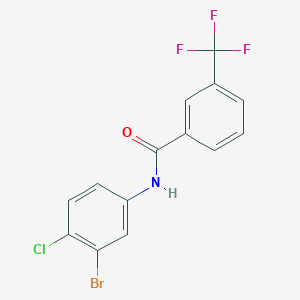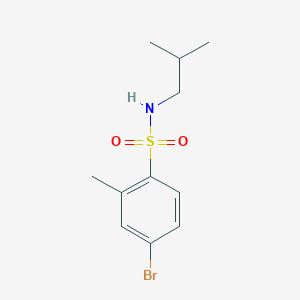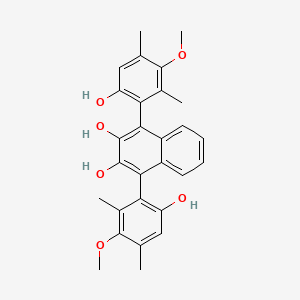![molecular formula C8H10BrFN2O B12077705 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)
3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine: is a chemical compound with the following IUPAC name: 5-bromo-3-fluoro-2-pyridinamine . Its molecular formula is C₅H₄BrFN₂ , and its molecular weight is 191 g/mol . This compound belongs to the class of amines and contains both fluorine and bromine atoms.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine involves several steps. One common approach is the reaction of 5-bromo-3-fluoropyridin-2-amine (a precursor) with an appropriate alcohol or alkoxide in the presence of a base. The reaction proceeds through an etherification process, resulting in the desired compound.
Reaction Conditions::- Precursor: 5-bromo-3-fluoropyridin-2-amine
- Alcohol or Alkoxide: Used as the nucleophile
- Base: Facilitates the etherification reaction
Industrial Production Methods:: Industrial-scale production typically involves optimization of reaction conditions, purification steps, and scalability. specific industrial methods are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactions Undergone::
- Other reactions may include substitution, reduction, and functional group transformations.
Etherification: The key reaction leading to the formation of .
- Alcohols or Alkoxides: Used as nucleophiles.
- Bases (e.g., sodium hydride, potassium carbonate): Facilitate the etherification reaction.
Major Products:: The major product is 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine itself.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: May serve as a starting point for drug development.
Industry: Applied in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine is unique due to its specific combination of fluorine and bromine atoms, similar compounds include:
5-Bromo-3-fluoropyridin-2-amine: (a precursor)
2-Fluoropyridin-3-amine: (related compound)
Remember that this compound’s applications and properties may continue to evolve as research progresses
Properties
Molecular Formula |
C8H10BrFN2O |
|---|---|
Molecular Weight |
249.08 g/mol |
IUPAC Name |
3-(5-bromo-2-fluoropyridin-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H10BrFN2O/c9-6-4-7(8(10)12-5-6)13-3-1-2-11/h4-5H,1-3,11H2 |
InChI Key |
PSLRNGSHDYBTCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1OCCCN)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


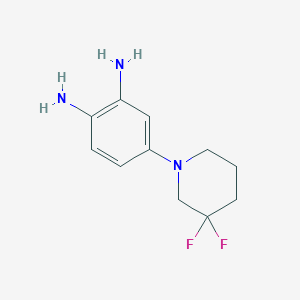

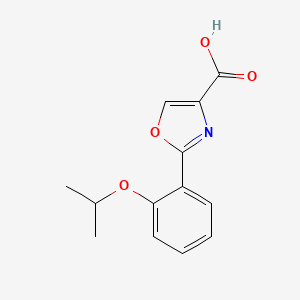
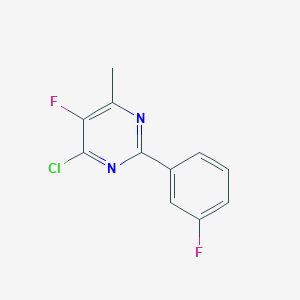

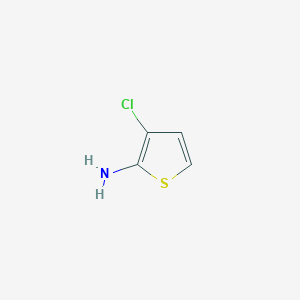

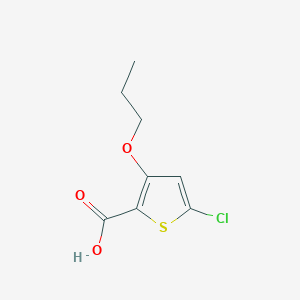
![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)
amine](/img/structure/B12077658.png)

